

## Anti-CD47 Therapy vs. Standard of Care: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Publication

SOUTH SAN FRANCISCO, Calif. – December 10, 2025 – This guide provides a detailed comparison of anti-CD47 therapeutic agents, a novel class of immuno-oncology drugs, against the current standard of care for specific hematologic malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental protocols, and the underlying biological pathways.

#### **Introduction to CD47-Targeted Therapy**

CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by binding to its receptor, signal regulatory protein alpha (SIRPα), on their surface.[1] Many cancer cells overexpress CD47 to evade the innate immune system.[1][2] Anti-CD47 therapies, such as the monoclonal antibody magrolimab, are designed to block this interaction, thereby enabling macrophages to recognize and engulf cancer cells.[2][3][4]

This guide focuses on the clinical data for magrolimab, a leading anti-CD47 antibody, in the context of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), comparing its efficacy and safety against established standard-of-care regimens.

#### **Quantitative Data Summary**

The following tables summarize the key findings from the pivotal ENHANCE and ENHANCE-2 clinical trials, which evaluated magrolimab in combination with azacitidine against standard-of-



care treatments.

Table 1: Efficacy of Magrolimab in a Phase 3, Randomized, Double-Blind Study in Patients with Untreated Higher-Risk Myelodysplastic Syndrome

(ENHANCE Trial)[5]

| Outcome Metric              | Magrolimab + Azacitidine | Placebo + Azacitidine |
|-----------------------------|--------------------------|-----------------------|
| Overall Survival (OS)       |                          |                       |
| Median Follow-up            | 10.1 months              | 11.1 months           |
| Hazard Ratio (95% CI)       | 1.254 (0.980, 1.605)     | -                     |
| Complete Response (CR) Rate | 21.3%                    | 24.7%                 |
| Objective Response Rate     | 53.5%                    | 57.8%                 |

# Table 2: Efficacy of Magrolimab in a Phase 3, Randomized, Open-Label Study in Patients with Untreated TP53-mutant Acute Myeloid Leukemia (ENHANCE-2 Trial)[5][6][7][8][9][10]

Non-Intensive Therapy Arm

| Outcome Metric              | Magrolimab + Azacitidine | Venetoclax + Azacitidine |
|-----------------------------|--------------------------|--------------------------|
| Overall Survival (OS)       |                          |                          |
| Median OS                   | 4.4 months               | 6.6 months               |
| Hazard Ratio (95% CI)       | 1.132 (0.783, 1.637)     | -                        |
| Complete Response (CR) Rate | 7.2%                     | 15.6%                    |

Intensive Therapy Arm



| Outcome Metric        | Magrolimab + Azacitidine | 7+3 Chemotherapy |
|-----------------------|--------------------------|------------------|
| Overall Survival (OS) |                          |                  |
| Median OS             | 7.3 months               | 11.1 months      |
| Hazard Ratio (95% CI) | 1.434 (0.635, 3.239)     | -                |

### Table 3: Safety Profile - Grade ≥3 Adverse Events (AEs) in the ENHANCE-2 Trial (Non-Intensive Arm)[5][8][9][10]

| Adverse Event        | Magrolimab + Azacitidine<br>(n=194) | Venetoclax + Azacitidine<br>(n=194) |
|----------------------|-------------------------------------|-------------------------------------|
| Any Grade ≥3 AE      | 96.9%                               | 95.9%                               |
| Grade ≥3 Anemia      | 27.1%                               | 23.5%                               |
| Grade ≥3 Infections  | 50.0%                               | 53.1%                               |
| Fatal Adverse Events | 17.0%                               | 20.5%                               |

## Experimental Protocols ENHANCE-2 Trial (NCT04778397) Methodology[11][12] [13][14]

The ENHANCE-2 study was a Phase 3, randomized, open-label, multicenter trial designed to evaluate the efficacy and safety of magrolimab in combination with azacitidine compared to physician's choice of standard of care in previously untreated patients with TP53-mutant AML. [5][6]

- Patient Population: Adults with previously untreated, pathologically confirmed AML with at least one TP53 mutation. Patients were stratified based on their eligibility for intensive chemotherapy.[7][8]
- Randomization:



- Non-intensive therapy arm: Patients were randomized 1:1 to receive either magrolimab in combination with azacitidine or venetoclax in combination with azacitidine.
- Intensive therapy arm: Patients were randomized 1:1 to receive either magrolimab in combination with azacitidine or standard 7+3 induction chemotherapy (cytarabine and an anthracycline).[8][9]
- Treatment Regimens:
  - Magrolimab + Azacitidine: Magrolimab was administered intravenously with a priming dose followed by weekly maintenance doses. Azacitidine was administered intravenously or subcutaneously.
  - Venetoclax + Azacitidine: Venetoclax was administered orally, and azacitidine was administered as in the experimental arm.
  - 7+3 Chemotherapy: A standard induction regimen of continuous intravenous cytarabine for
     7 days and an intravenous anthracycline (daunorubicin or idarubicin) for 3 days.[8]
- Primary Endpoint: The primary endpoint was overall survival (OS) in the non-intensive therapy arm.[10][5]
- Secondary Endpoints: Key secondary endpoints included OS in the intensive therapy arm,
   complete remission (CR) rate, event-free survival (EFS), and safety.[7]

#### Visualizations CD47-SIRPα Signaling Pathway

Caption: Mechanism of action of anti-CD47 therapy.

#### **ENHANCE-2 Clinical Trial Workflow**





Click to download full resolution via product page

Caption: High-level overview of the ENHANCE-2 clinical trial design.

#### **Discussion**

The clinical trial data presented indicate that the combination of magrolimab with azacitidine did not demonstrate a survival benefit over the current standard of care in patients with untreated TP53-mutant AML or higher-risk MDS.[11][12][13][7] In the ENHANCE-2 trial, for patients ineligible for intensive therapy, the median overall survival was shorter in the magrolimab arm compared to the venetoclax with azacitidine arm.[12][13][10][5] Similarly, in the intensive therapy arm, the magrolimab combination did not improve overall survival compared to



standard 7+3 chemotherapy.[12][13][10][5] The complete response rates were also lower in the magrolimab-containing arms across both the ENHANCE and ENHANCE-2 trials.[11]

The safety profile of magrolimab in combination with azacitidine was comparable to the standard of care in terms of the incidence of Grade ≥3 adverse events in the non-intensive arm of the ENHANCE-2 trial.[10][14][5] However, the ENHANCE trial showed a higher incidence of severe, serious, and fatal adverse events in the magrolimab arm.[11]

These findings highlight the challenges in developing novel therapies for hematologic malignancies with poor prognoses, such as TP53-mutant AML. While the mechanism of action of targeting the CD47-SIRPα pathway is scientifically compelling, the clinical data for magrolimab in these specific indications did not meet the primary endpoints for efficacy. Further research is needed to identify patient populations that may benefit from anti-CD47 therapy and to explore potential combination strategies that can enhance its anti-tumor activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. sinobiological.com [sinobiological.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. ENHANCE-2: Magrolimab plus azacitidine vs physician's choice for untreated TP53mutated AML [aml-hub.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. onclive.com [onclive.com]
- 8. ENHANCE-2 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 9. Magrolimab + Azacitidine vs Venetoclax in AML OncologyTube [oncologytube.com]
- 10. ashpublications.org [ashpublications.org]



- 11. gilead.com [gilead.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Magrolimab plus azacitidine vs physician's choice for untreated TP53-mutated acute myeloid leukemia: the ENHANCE-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anti-CD47 Therapy vs. Standard of Care: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4133342#comparing-cs47-to-current-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com